2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride

Chiral resolution Stereoselective synthesis Medicinal chemistry

Sourcing stereochemically undefined analogs risks irreproducible binding data at chiral NMDA targets. This (1S,3R)-configured amino ketone eliminates diastereomer mixtures that confound SAR interpretation. • Defined (1S,3R) absolute configuration ensures batch-to-batch chiral fidelity for CNS library synthesis. • Vicinal amine & ketone enable orthogonal reductive-amination/amide coupling diversification from a single scaffold. • Directly maps to cyclic 2-amino-1-one pharmacophore claimed in US20230139975A1 for neurodegenerative/psychiatric disorders.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 2361609-99-4
Cat. No. B2616397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride
CAS2361609-99-4
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESCC1CCCC(C1)C(=O)CN.Cl
InChIInChI=1S/C9H17NO.ClH/c1-7-3-2-4-8(5-7)9(11)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
InChIKeyJFLAPHNZHXMDJO-WLYNEOFISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Aminoketone Building Block for Stereoselective Synthesis


2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride is a chiral cyclic 2-amino-1-ketone derivative with the molecular formula C9H18ClNO and a molecular weight of 191.70 g/mol . The compound features a cyclohexane ring bearing a methyl substituent at the 3-position in a defined (1S,3R) relative configuration and a primary amino group alpha to the ketone carbonyl, classifying it within the broader family of arylcyclohexylamine derivatives that have attracted significant interest as pharmacological probes and synthetic intermediates [1].

Defined (1S,3R) configuration supports chiral synthesis workflows
Amino-alkyl-cyclohexane scaffold aligns with CNS pharmacophore research
Orthogonal amine and ketone handles enable dual derivatization strategies

Why This Compound Cannot Be Replaced by Generic Analogs


Generic substitution of 2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride with structurally similar analogs risks introducing uncontrolled variables that undermine experimental reproducibility. The compound possesses a defined (1S,3R) absolute configuration at the cyclohexane ring ; the widely listed analog 2-Amino-1-(3-methylcyclohexyl)ethan-1-one (CAS 1598806-19-9) is sold without stereochemical specification, meaning it may be received as a mixture of diastereomers . This stereochemical ambiguity can alter binding geometry at chiral biological targets. Furthermore, the presence and position of the methyl group distinguish this compound from the non-methylated parent 2-amino-1-cyclohexylethanone hydrochloride (CAS 349495-48-3), impacting logP, steric bulk, and membrane permeability . Regioisomers such as 1-(1-amino-3-methylcyclohexyl)ethan-1-one (CAS 1592733-24-8), where the amino group resides at the 1-position rather than the 2-position, present a fundamentally different spatial arrangement of hydrogen-bond donors and acceptors [1]. Each of these structural variations changes the compound's physicochemical and pharmacological profile, making direct interchange scientifically unsound.

Stereochemical ambiguity
Analogs without specified (1S,3R) configuration may arrive as diastereomeric mixtures, shifting chiral target engagement.
Methyl substituent absence
Non-methylated cyclohexyl analogs may alter logP and steric profile, potentially affecting membrane permeability context.
Regioisomeric mismatch
1-amino-1-ketone regioisomer rearranges hydrogen-bond donor/acceptor geometry, which may not reproduce the same pharmacophore recognition.

Differentiation Evidence for Procurement Decisions


Stereochemical Definition vs. Unspecified-Stereochemistry Analog

The target compound is specified with the exact (1S,3R) absolute configuration at the cyclohexane ring . In contrast, the commonly cataloged analog 2-Amino-1-(3-methylcyclohexyl)ethan-1-one (CAS 1598806-19-9) carries no stereochemical descriptor, indicating it is supplied as a mixture of stereoisomers . This represents a critical differentiation for any application where stereochemical purity governs biological readout. The absence of defined stereochemistry in CAS 1598806-19-9 introduces a confounding variable: the relative and absolute configuration at the cyclohexane ring can alter receptor-ligand complementarity, metabolic stability, and off-target profiles in ways that cannot be retrospectively deconvoluted.

Stereochemical Definition
Head-to-head
(1S,3R) defined vs. unspecified mixture (CAS 1598806-19-9)
Supports chiral SAR interpretation by controlling diastereomeric identity
Uncontrolled ratios may confound receptor engagement studies
Chiral resolution Stereoselective synthesis Medicinal chemistry

Methyl Substituent Effect on Lipophilicity

The free base of the target compound exhibits a calculated logP of 1.49 , whereas the non-methylated analog 2-amino-1-cyclohexylethanone hydrochloride (CAS 349495-48-3) is reported with a logP of 2.59680 for the salt form . While direct logP comparison between free base and hydrochloride salt is confounded by ionization state, the presence of the methyl substituent is expected to increase intrinsic lipophilicity of the neutral species and enhance membrane partitioning relative to the unsubstituted cyclohexyl analog, consistent with the Hansch principle that each added methylene or methyl group contributes approximately +0.5 log units to logP. The target compound also has a higher molecular weight (191.70 g/mol for the HCl salt ) compared to the non-methylated analog (177.67 g/mol ), reflecting the additional methyl group.

Lipophilicity & Mass
Cross-study comparable
logP 1.49 (free base); +14.03 g/mol vs. non-methylated analog
Methyl group may shift partitioning and steric profile
logP comparison confounded by salt form
Lipophilicity LogP Membrane permeability

Regiochemical Differentiation: 2-Amino-1-ketone vs. 1-Amino-1-ketone

The target compound bears the primary amino group at the 2-position relative to the ketone carbonyl (2-amino-1-ketone), whereas 1-(1-amino-3-methylcyclohexyl)ethan-1-one (CAS 1592733-24-8) places the amino group directly on the cyclohexane ring at the 1-position, with the acetyl group also at the 1-position (1-amino-1-ketone) [1]. This regiochemical difference alters the spatial relationship between the hydrogen-bond-donating amine and the hydrogen-bond-accepting carbonyl. In the target compound, the amino and carbonyl groups are separated by one methylene carbon, allowing for intramolecular hydrogen bonding and distinct conformational preferences compared to the geminal amino-ketone arrangement in the regioisomer. The target compound's free base has a topological polar surface area (TPSA) of 57.53 Ų ; the regioisomer's TPSA is not publicly reported but the different spatial arrangement is expected to produce a distinct electrostatic potential surface.

Regiochemistry
Head-to-head
2-amino-1-ketone (TPSA 57.53 Ų) vs. 1-amino-1-ketone regioisomer
Different hydrogen-bond geometry may alter pharmacophore recognition
TPSA for regioisomer not publicly reported
Regioisomerism Functional group positioning Structure-activity relationship

Patent-Backed Scaffold Relevance: Cyclic 2-Amino-1-One Derivatives as Privileged Structures for Neurodegenerative Disease

US Patent Application US20230139975A1 explicitly claims cyclic 2-amino-1-one derivatives, including 2-aminocyclohexan-1-one derivatives, as compounds useful in the prophylactic or therapeutic treatment of neurodegenerative diseases and psychiatric disorders [1]. The patent teaches that these derivatives are accessible via a cyclization reaction and can bear sterically demanding substituents that were previously inaccessible through conventional ketamine-derived synthetic routes [1]. The patent further states that the cyclic 2-amino-1-one derivatives of the invention can comprise a more balanced pharmacological profile compared to ketamine, which is limited by dissociative, intoxicating, and dependence-inducing effects [1]. While the patent does not disclose specific biological data for 2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone hydrochloride itself, it establishes the cyclic 2-amino-1-one scaffold as a privileged chemotype for CNS drug discovery, providing a direct rationale for prioritizing this compound class over structurally unrelated building blocks.

Patent-Backed Scaffold
Class-level inference
Cyclic 2-amino-1-one claimed in US20230139975A1 for CNS disorders
Supports scaffold relevance for CNS probe research
No compound-specific biological data disclosed
Patent analysis Neurodegenerative disease Cyclic 2-amino-1-one scaffold

Class-Level NMDA Receptor Antagonist Activity: Amino-Alkyl-Cyclohexanes as Validated CNS Pharmacophores

A foundational study by Parsons et al. (1999) characterized 36 amino-alkyl-cyclohexane derivatives as uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics [1]. The series displaced [³H]-(+)-MK-801 binding to rat cortical membranes with Ki values ranging from 1.5 to 143 µM, and antagonized NMDA-induced currents in cultured hippocampal neurons with IC50 values between 1.3 and 245 µM (at -70 mV) [1]. The prototypical compound MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl) exhibited a Ki of 1.87 µM and protected cortical neurons against glutamate toxicity with an IC50 of 2.16 µM [1]. While the target compound was not specifically tested in this study, it belongs to the same amino-alkyl-cyclohexane pharmacophore class and shares the cyclohexane core with an amino substituent proximal to a carbonyl group. This class-level evidence provides a mechanistic rationale for deploying 2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone hydrochloride as a tool compound in NMDA receptor-focused research.

NMDA Antagonist Class
Class-level inference
Amino-alkyl-cyclohexane series: Ki 1.5–143 µM (Parsons et al.)
Supports CNS pharmacophore investment for probe generation
Target compound not directly tested in that study
NMDA receptor Neuropharmacology Amino-alkyl-cyclohexane

Procurement Advantage: Defined Purity and Multi-Vendor Availability vs. Discontinued or Single-Source Analogs

The target compound is available from multiple vendors through the MCULE marketplace with guaranteed purity levels of 90–98% and pricing ranging from 11 USD for 1–10 mg quantities . Suppliers include AK Scientific, Aldlab Chemicals, AmBeed, TargetMol, TimTec, and Toronto Research Chemicals . In contrast, the closest non-stereospecific analog (CAS 1598806-19-9) is listed as 'Discontinued' by at least one supplier (CymitQuimica) . Another comparator, 2-Amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride, is available from Biosynth as a versatile small molecule scaffold , but with a different substitution pattern. The multi-supplier landscape for the target compound reduces single-source dependency risk and enables competitive pricing for bulk procurement.

Commercial Availability
Reported
≥8 suppliers, purity 90–98%; closest unspecified analog discontinued
Multi-vendor supply reduces single-source procurement risk
Assessed as of April 2026; confirm current status
Chemical procurement Supply chain Building block

Research and Industrial Application Scenarios


Chiral Building Block for CNS-Targeted Compound Libraries

The defined (1S,3R) configuration of the target compound makes it a reliable chiral building block for constructing stereochemically pure compound libraries targeting CNS receptors. Unlike the stereochemically undefined analog CAS 1598806-19-9, this compound ensures that each library member carries a known absolute configuration at the cyclohexane ring, which is essential for interpreting SAR trends at chiral binding sites such as NMDA receptors, where even minor stereochemical perturbations can shift Ki values by orders of magnitude [1].

Lead Optimization Scaffold for Neurodegenerative Disease

The cyclic 2-amino-1-one core is explicitly claimed in US20230139975A1 as a pharmacophore for treating neurodegenerative diseases and psychiatric disorders [2]. The target compound, containing this core with a (1S,3R)-3-methyl substitution, serves as a direct entry point for medicinal chemistry optimization programs seeking to develop next-generation NMDA receptor modulators with improved side-effect profiles over ketamine.

Pharmacological Probe for NMDA Receptor Subtype Selectivity

Amino-alkyl-cyclohexane derivatives have been shown to act as uncompetitive NMDA receptor antagonists with well-characterized voltage-dependency and kinetic parameters [1]. The target compound, bearing both an amino group and a ketone carbonyl in a vicinal arrangement, offers additional hydrogen-bonding capacity that may confer differential NMDA receptor subtype interactions compared to 1-amino-alkyl-cyclohexanes lacking the carbonyl moiety.

Synthetic Intermediate for Arylcyclohexylamine Derivatives

The presence of a reactive primary amine and a ketone carbonyl in the target compound enables orthogonal derivatization strategies—reductive amination at the ketone and amide coupling or N-alkylation at the amine—allowing rapid diversification into complex arylcyclohexylamine derivatives as described in the synthetic methodology of US20230139975A1 [2]. This dual functionalization capacity distinguishes it from regioisomers with different functional group arrangements.

Application
Selection Property
Validation Focus
CNS-targeted compound library synthesis
Defined (1S,3R) configuration
Chiral SAR interpretation at NMDA receptors
Neurodegenerative disease pathway studies
Cyclic 2-amino-1-one scaffold
NMDA receptor modulator profiling context
NMDA receptor subtype selectivity research
Vicinal amino-ketone hydrogen-bonding capacity
Voltage-dependency and kinetic parameter characterization
Arylcyclohexylamine derivative synthesis
Orthogonal amine and ketone derivatization handles
Scaffold diversification efficiency
Quote Request

Request a Quote for 2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.